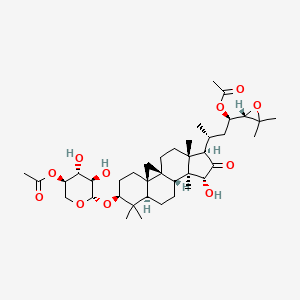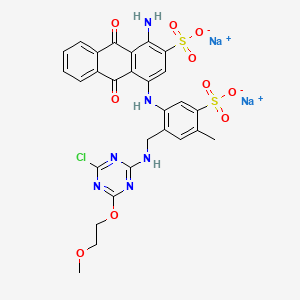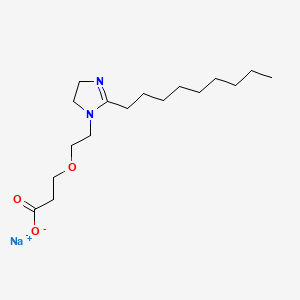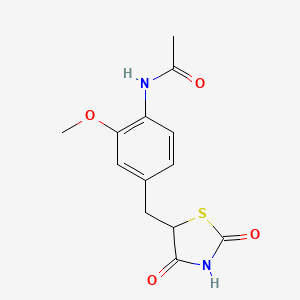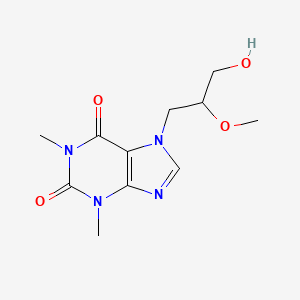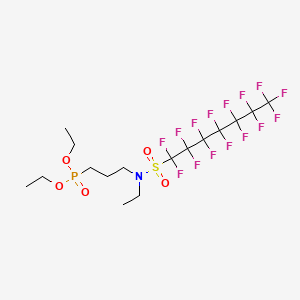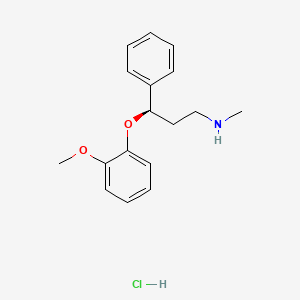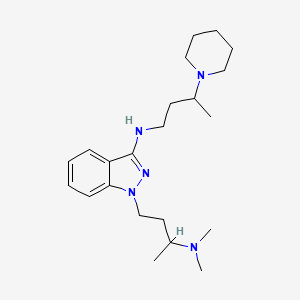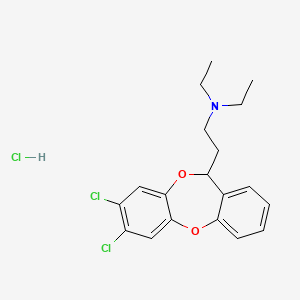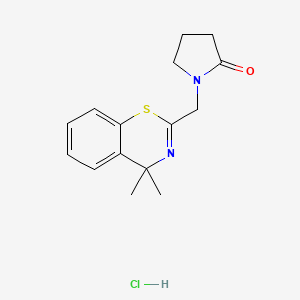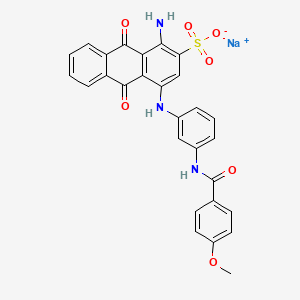
PL2YY3Rre7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PL2YY3Rre7 is a synthetic compound with the molecular formula C28H35N3O6S and a molecular weight of 541.659. It is known for its unique stereochemistry, having five defined stereocenters
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of PL2YY3Rre7 involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the following steps:
Formation of Intermediate A: This involves the reaction of starting materials under specific conditions, such as temperature and pH, to form Intermediate A.
Conversion to Intermediate B: Intermediate A is then subjected to further reactions, including oxidation or reduction, to form Intermediate B.
Final Synthesis of this compound: Intermediate B undergoes a series of reactions, including substitution and condensation, to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
PL2YY3Rre7 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride, often used in anhydrous solvents.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide), typically used under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives, depending on the functional groups introduced .
科学的研究の応用
PL2YY3Rre7 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and as a catalyst in various reactions.
Biology: this compound is used in biochemical assays to study enzyme activity and protein interactions.
Medicine: It has potential therapeutic applications, including as an anticancer agent and in the treatment of other diseases.
Industry: This compound is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals .
作用機序
The mechanism of action of PL2YY3Rre7 involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and proteins, leading to changes in cellular processes. For example, this compound may inhibit the activity of enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects. The compound’s effects are mediated through its binding to specific receptors or active sites on target proteins, leading to alterations in signaling pathways and cellular responses .
特性
CAS番号 |
242140-32-5 |
|---|---|
分子式 |
C28H35N3O6S |
分子量 |
541.7 g/mol |
IUPAC名 |
methyl (1S,15R,18S,19R,20S)-3-acetyl-18-(3-methyl-3-nitrososulfanylbutanoyl)oxy-11,12,14,15,16,17,18,19,20,21-decahydro-1H-yohimban-19-carboxylate |
InChI |
InChI=1S/C28H35N3O6S/c1-16(32)31-21-8-6-5-7-18(21)19-11-12-30-15-17-9-10-23(37-24(33)14-28(2,3)38-29-35)25(27(34)36-4)20(17)13-22(30)26(19)31/h5-8,17,20,22-23,25H,9-15H2,1-4H3/t17-,20-,22-,23-,25+/m0/s1 |
InChIキー |
OGAZTKCATDLYHE-KZDFQTSRSA-N |
異性体SMILES |
CC(=O)N1C2=CC=CC=C2C3=C1[C@@H]4C[C@H]5[C@@H](CC[C@@H]([C@@H]5C(=O)OC)OC(=O)CC(C)(C)SN=O)CN4CC3 |
正規SMILES |
CC(=O)N1C2=CC=CC=C2C3=C1C4CC5C(CCC(C5C(=O)OC)OC(=O)CC(C)(C)SN=O)CN4CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


